N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine
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Overview
Description
1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and phenyl groups that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1-phenylpyrazole with 4-isopropylbenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound lacks the isopropyl group, which may affect its biological activity and chemical properties.
N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound lacks the phenyl group, which may influence its binding affinity to molecular targets.
1-phenyl-N-[4-(methyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methyl group instead of an isopropyl group, which may alter its pharmacokinetic properties.
The uniqueness of 1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-14(2)15-8-10-16(11-9-15)24-19-18-12-23-25(20(18)22-13-21-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,21,22,24) |
InChI Key |
VRBQNFIUZHMYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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